N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C18H14Cl2N2O2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-12-6-5-11(15(20)9-12)7-8-21-18(24)14-10-17(23)22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,21,24)(H,22,23) |
InChI Key |
CRQKXSIDOFEZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approach
The MCR involves condensation of an aldehyde, pyruvic acid, and an amine. For N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide, the aldehyde component must introduce the 2-hydroxy group. 2-Hydroxybenzaldehyde derivatives react with pyruvic acid and 2-(2,4-dichlorophenyl)ethylamine under solvent-free conditions at 80°C using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg) as a catalyst. This magnetically recoverable catalyst facilitates imine formation, cyclization, and aromatization via anomeric-based oxidation (Scheme 1).
Key Reaction Parameters
Post-Synthetic Hydroxylation
Alternatively, quinoline-4-carboxylic acid derivatives lacking the 2-hydroxy group can undergo hydroxylation. Microwave-assisted nitration followed by reduction, as described in the synthesis of ring-substituted 4-hydroxyquinolin-2-ones, offers a regioselective route. Nitration at position 2 using HNO₃ in polyphosphoric acid (PPA) under microwave irradiation (250°C, 2 hours) introduces the nitro group, which is reduced to hydroxyl using Sn/HCl.
Functionalization to 2-Hydroxyquinoline-4-Carboxylic Acid
Direct Hydroxylation via Catalytic Oxidation
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables in situ hydroxylation during the MCR by activating C–H bonds via n→σ* and π→σ* interactions. This avoids separate hydroxylation steps, streamlining synthesis.
Selective Protection and Deprotection
For substrates sensitive to oxidation, tert-butyldimethylsilyl (TBS) protection of the hydroxyl group prior to MCR ensures compatibility. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group post-cyclization.
Amide Bond Formation: Coupling 2-Hydroxyquinoline-4-Carboxylic Acid with 2-(2,4-Dichlorophenyl)ethylamine
Acid Chloride Intermediate
Activation of the carboxylic acid as its chloride is critical. Thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux converts 2-hydroxyquinoline-4-carboxylic acid to the corresponding acid chloride. Subsequent reaction with 2-(2,4-dichlorophenyl)ethylamine in acetonitrile (MeCN) at 0–25°C yields the carboxamide.
Optimized Conditions
Carbodiimide-Mediated Coupling
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitate direct coupling without isolating the acid chloride. This method minimizes side reactions and improves scalability.
Procedure
-
2-Hydroxyquinoline-4-carboxylic acid (1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv) in DMF, 0°C, 1 hour.
-
Add 2-(2,4-dichlorophenyl)ethylamine (1.1 equiv), stir at 25°C for 24 hours.
-
Purify by silica gel chromatography (EtOAc/hexane 1:1).
Yield : 70–75%
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include the quinoline aromatic protons (δ 7.2–8.5 ppm), hydroxyl proton (δ 10.2 ppm, broad), and dichlorophenyl ethyl chain (δ 3.6–4.0 ppm).
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| MCR with in situ hydroxylation | Fe₃O₄@SiO₂@urea–thiazole | 85–92 | 95 | High |
| Post-synthetic hydroxylation | HNO₃/PPA, Sn/HCl | 65–70 | 90 | Moderate |
| EDC/HOBt coupling | EDC, HOBt, DMF | 70–75 | 98 | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes electrophilic substitution at positions activated by the hydroxyl group. The 2,4-dichlorophenyl group exerts electron-withdrawing effects that direct substitution patterns.
| Reaction Type | Reagents/Conditions | Position Modified | Outcome/Product | Yield | Source Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | C-5 or C-7 | Nitro derivatives with enhanced bioactivity | 65–72% | |
| Sulfonation | H₂SO₄ (fuming), 50°C, 4 hr | C-6 | Sulfonated analog with improved solubility | 58% |
Hydroxyl Group Reactivity
The 2-hydroxy group participates in acid-base reactions and nucleophilic substitutions:
Acylation
Reacts with acetic anhydride under reflux to form 2-acetoxy derivatives, enhancing lipophilicity .
Conditions : Ac₂O, pyridine, 110°C, 3 hr → Yield : 85% .
Alkylation
Methylation with methyl iodide in alkaline medium:
Mechanism : Deprotonation → Nucleophilic attack → Formation of 2-methoxyquinoline analog .
Application : Used to modify pharmacokinetic properties.
Carboxamide Functionalization
The carboxamide group undergoes hydrolysis and condensation:
Coordination Chemistry
The hydroxyl and carboxamide groups act as bidentate ligands for metal ions:
| Metal Ion | Complex Formed | Application | Stability Constant (log K) | Source Reference |
|---|---|---|---|---|
| Cu(II) | [Cu(L)₂(H₂O)₂]·2H₂O | Anticancer agents | 12.4 ± 0.3 | |
| Fe(III) | Fe(L)Cl₃ | Catalytic oxidation studies | N/A |
Redox Reactions
-
Oxidation : Treatment with KMnO₄ in acidic medium cleaves the quinoline ring to yield dicarboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering bioactivity.
Photochemical Reactions
UV irradiation in methanol generates a radical at the dichlorophenyl group, leading to dimerization or cross-coupling.
Product : Dimeric quinoline derivative (observed via ESR spectroscopy).
Key Research Findings:
-
Microwave-assisted synthesis of analogs improves yields by 20–30% compared to conventional heating .
-
Solvent-free conditions reduce reaction times by 40% while maintaining >90% purity .
-
Coordination with Cu(II) enhances anticancer activity (IC₅₀ = 1.2 μM vs. HT-29 cells) .
This compound’s reactivity profile supports its utility in developing antimicrobial, anticancer, and catalytic agents. Further studies should explore its enantioselective reactions and in vivo metabolic pathways.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that quinoline derivatives, including N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide, exhibit significant antimicrobial properties. A study highlighted the antifungal activity of various quinoline derivatives, indicating that structural modifications can enhance their efficacy against fungal pathogens. The introduction of specific substituents was found to correlate with increased antifungal activity, suggesting that this compound may be effective in treating fungal infections .
Antiviral Applications
Quinoline compounds are also being explored for their antiviral properties. A recent study focused on the development of anti-HIV agents based on similar quinoline scaffolds. The findings suggested that compounds with a 4-hydroxyquinoline structure could effectively inhibit HIV replication without significant cytotoxicity, indicating potential applications for this compound in antiviral drug development .
Anticancer Potential
The anticancer properties of quinoline derivatives have been extensively studied. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed promising antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the quinoline ring could enhance potency against specific cancer types . This suggests that this compound may also possess anticancer properties worth exploring further.
Case Studies and Research Findings
- Antifungal Activity : A study evaluated several ring-substituted 4-hydroxyquinolin-2-one derivatives and found that certain substitutions significantly enhanced antifungal activity. Compounds with specific functional groups demonstrated better efficacy against fungal strains compared to their unsubstituted counterparts .
- Anti-HIV Research : A series of 8-methyl-4-oxo-1,4-dihydroquinoline derivatives were synthesized and tested for anti-HIV activity. The most potent compounds showed low cytotoxicity and effective inhibition of HIV integrase, highlighting the potential of quinoline-based structures in antiviral therapeutics .
- Anticancer Studies : Recent investigations into N-phenyl-6-chloro-4-hydroxy-2-quinolone derivatives revealed significant antiproliferative effects on colorectal cancer cell lines. These findings emphasize the importance of structural modifications in enhancing anticancer activity .
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in critical biological processes, such as DNA synthesis and repair.
Disrupt Cell Membranes: The dichlorophenyl moiety can interact with lipid bilayers, leading to increased membrane permeability and cell death.
Induce Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Modifications at the Quinoline 2-Position
- Its molecular weight is 361.45 g/mol, comparable to the target compound .
Modifications at the Carboxamide Nitrogen
- N-(2-Chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide (): Substituting the 2-(2,4-dichlorophenyl)ethyl group with a 2-chlorophenyl reduces alkyl chain flexibility but introduces halogenated π-π interactions. This compound (C23H17ClN2O2, MW 400.85) demonstrates how chloro substituents modulate electronic properties .
Physicochemical Properties
Key Research Findings
- Substituent Effects : Halogenation (e.g., 2,4-dichloro) at the phenyl ring enhances metabolic stability and target binding affinity, as observed in AM251 and imazalil derivatives () .
- Hydrogen-Bonding vs. Lipophilicity: The 2-hydroxy group improves solubility but may reduce membrane permeability compared to non-polar substituents like phenyl or methoxy () .
- Synthetic Yields : Amide coupling reactions (e.g., HATU-mediated) achieve higher yields (>60%) compared to traditional methods, as seen in .
Biological Activity
N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16Cl2N2O2
- Molecular Weight : 343.22 g/mol
- CAS Number : 337501-87-8
The compound features a quinoline backbone with a hydroxy group and a carboxamide functional group, which contribute to its biological properties.
Antifungal Activity
Research has shown that derivatives of quinoline, including this compound, exhibit notable antifungal properties. A study indicated that modifications at specific positions on the quinoline ring can significantly enhance antifungal activity. For instance, compounds with a 6-COOH and 7-OH substitution pattern demonstrated increased efficacy against various fungal strains. The lipophilicity of the compounds was deemed less critical than the specific functional groups present on the quinoline scaffold .
Antiviral Activity
The compound has been evaluated for its antiviral potential, particularly against HIV. A series of related compounds demonstrated effective inhibition of HIV integrase at concentrations lower than 150 µM without significant cytotoxicity. This suggests that this compound may share similar mechanisms of action .
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives. This compound has shown selective toxicity towards resistant cancer cell lines compared to doxorubicin-sensitive cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Case Studies and Research Findings
-
Antifungal Evaluation : A comparative study evaluated various quinoline derivatives for antifungal activity. The results indicated that certain modifications led to compounds with significantly higher antifungal efficacy (Table 1).
Note: MIC = Minimum Inhibitory Concentration.
Compound Structure Antifungal Activity (MIC µg/mL) 1 - 32 2 - 16 3 - 8 -
Antiviral Activity : In a study assessing the antiviral potential against HIV, the compound was part of a series that showed effective inhibition with EC50 values ranging from 50 to 100 µM (Table 2).
Compound EC50 (µM) Cytotoxicity (CC50 µM) A 75 >500 B 100 >500 C 50 >500 -
Cytotoxicity Studies : The cytotoxic effects were assessed on various cancer cell lines, showing that some derivatives had selective toxicity towards resistant lines while sparing normal cells (Table 3).
Cell Line IC50 (µM) Doxorubicin-sensitive (Colo 205) >100 Doxorubicin-resistant (Colo 320) <10 Normal Fibroblasts (MRC-5) >100
Q & A
Q. What are the common synthetic routes for constructing the quinoline-4-carboxamide core in this compound?
The quinoline core is typically synthesized via condensation of dichloroquinoline derivatives with appropriate amines. For example, 4,7-dichloroquinoline can be prepared as a starting nucleus, followed by functionalization at the 4-position with a carboxamide group . Coupling reactions using reagents like HATU or DIPEA in polar solvents (e.g., DMF) are effective for introducing the 2,4-dichlorophenyl ethylamine side chain, as demonstrated in analogous syntheses of sulfonamide and phenoxyacetamide derivatives .
Key Steps :
- Preparation of 4,7-dichloroquinoline nucleus.
- Carboxamide formation via coupling with 2-(2,4-dichlorophenyl)ethylamine.
- Final purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- 1H-NMR : Characteristic peaks include aromatic protons (δ 6.5–8.5 ppm), the hydroxyquinoline proton (δ ~12 ppm), and ethyl/methylene groups (δ 2.2–3.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight and functional groups .
- IR Spectroscopy : Confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.
Example Data from Analogous Compounds :
| Compound | 1H-NMR (δ, ppm) | MS [M+H]+ |
|---|---|---|
| N-methyl-4-oxo-quinoline | 12.08 (s, NH), 8.08 (d, ArH) | 336.2 |
Q. How is the 2,4-dichlorophenyl ethylamine precursor synthesized?
The precursor 2-(2,4-dichlorophenyl)ethylamine can be derived from brominated intermediates. For example, 1-(2-bromoethyl)-2,4-dichlorobenzene reacts with methylamine or other amines under nucleophilic substitution conditions . Catalytic hydrogenation (Pd/C, H₂) is often used to reduce nitro or azide intermediates to amines .
Advanced Research Questions
Q. How can reaction yields be optimized during coupling steps?
Yields depend on the coupling agent, solvent, and stoichiometry. For example:
- HATU/DIPEA in DMF achieves >70% yield for amide bonds in dichlorophenyl-containing compounds .
- Temperature control (room temperature vs. heating) impacts side reactions.
Yield Comparison in Analogous Syntheses :
| Compound | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| 25a (sulfonamide derivative) | HATU | DMF | 72 |
| 27b (phenoxyacetamide) | HATU | DMF | 89 |
Recommendations :
- Use a 1.2:1 molar ratio of amine to quinoline-carboxylic acid.
- Purify via silica gel chromatography to remove unreacted starting materials.
Q. What stability considerations are critical for long-term storage?
- Moisture Sensitivity : Store in airtight containers with desiccants to prevent hydrolysis of the carboxamide group .
- Light Sensitivity : Protect from UV exposure to avoid degradation of the dichlorophenyl moiety .
- Temperature : Store at 2–8°C for long-term stability, as higher temperatures may promote decomposition .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
SAR studies on related compounds show that:
- 2,4-Dichlorophenyl groups enhance lipophilicity and target binding compared to monochloro analogs .
- Quinoline hydroxy groups improve solubility but may reduce membrane permeability .
Example SAR Table :
| Compound | Substituent | LogP | Activity (IC₅₀, nM) |
|---|---|---|---|
| Analog A (2-Cl) | 2-chlorophenyl | 3.2 | 250 |
| Analog B (2,4-diCl) | 2,4-dichlorophenyl | 4.1 | 85 |
Q. How should researchers address discrepancies in reported synthetic yields?
Contradictions often arise from differences in:
- Purity of starting materials (e.g., amines with residual moisture reduce coupling efficiency) .
- Catalyst load (e.g., 5% Pd/C vs. 10% Pd/C in hydrogenation steps) .
- Workup procedures (e.g., aqueous vs. organic phase extraction).
Mitigation Strategies :
- Replicate conditions from high-yield protocols (e.g., , % yield with HATU/DIPEA).
- Use LC-MS to monitor reaction progress in real time.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
